

# 5-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS number

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## Compound of Interest

**Compound Name:** 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

**Cat. No.:** B1445816

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An In-depth Technical Guide to **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**

## Executive Summary

**5-Bromo-3-iodopyrazolo[1,5-a]pyridine** is a strategically-functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its value is anchored in the pyrazolo[1,5-a]pyridine core, a scaffold present in numerous biologically active agents, including recently approved kinase inhibitors.<sup>[1][2]</sup> The compound's primary utility stems from the orthogonal reactivity of its two halogen substituents—the more labile iodine at the 3-position and the more robust bromine at the 5-position. This differential reactivity permits selective, sequential cross-coupling reactions, enabling the precise and controlled construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's properties, a plausible synthetic strategy, its reactivity profile, and its application in modern drug discovery, offering field-proven insights for researchers and drug development professionals.

## The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and specific arrangement of nitrogen atoms allow it to engage with a variety of biological targets through hydrogen bonding and pi-stacking interactions. This framework is a

cornerstone of several targeted therapies. For instance, two of the three FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors for treating NTRK fusion cancers feature this core structure.<sup>[1]</sup> Furthermore, its derivatives have shown potent and selective inhibitory activity against other critical targets like PI3K $\gamma$ / $\delta$  and Pim kinases, highlighting its broad therapeutic potential.<sup>[2][3]</sup>

The introduction of halogen atoms onto this scaffold serves a dual purpose. Firstly, halogens can modulate the physicochemical properties of a molecule, such as lipophilicity, and can participate in halogen bonding, a crucial interaction for target engagement. Secondly, and more importantly for a synthetic chemist, they serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.<sup>[4]</sup>

## Core Compound Specifications and Physicochemical Data

**5-Bromo-3-iodopyrazolo[1,5-a]pyridine** is a solid at room temperature, valued for its purity in synthetic applications. Its key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	1352881-82-3	[5][6]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrIN <sub>2</sub>	[5]
Molecular Weight	322.93 g/mol	[5]
IUPAC Name	5-bromo-3-iodopyrazolo[1,5-a]pyridine	[5]
SMILES	BrC1=CC2=C(I)C=NN2C=C1	[5]
Purity	Typically $\geq$ 97%	[5]

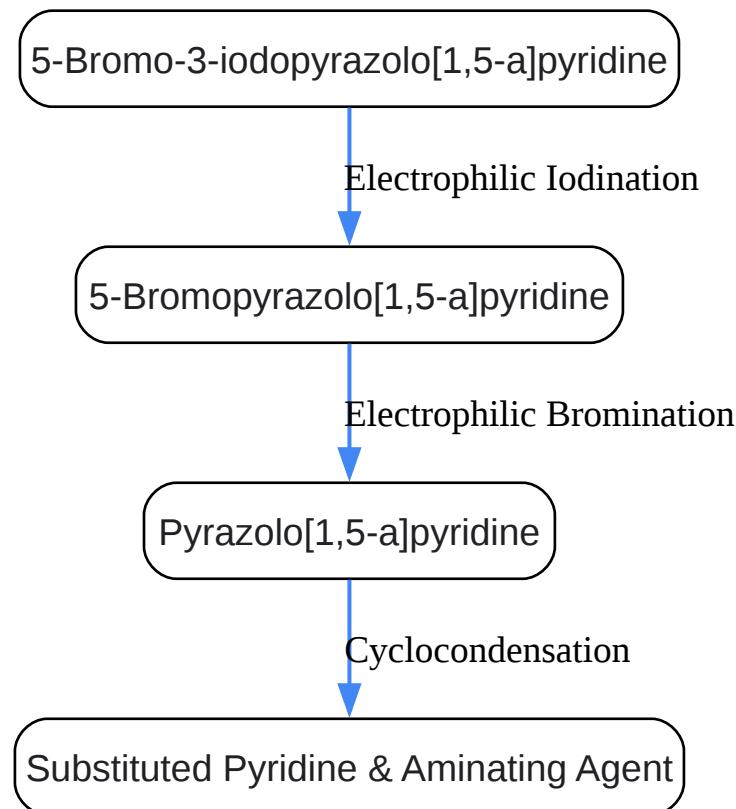
While extensive experimental data is not publicly available, computational models predict a LogP of approximately 2.3, suggesting moderate lipophilicity suitable for drug candidates.

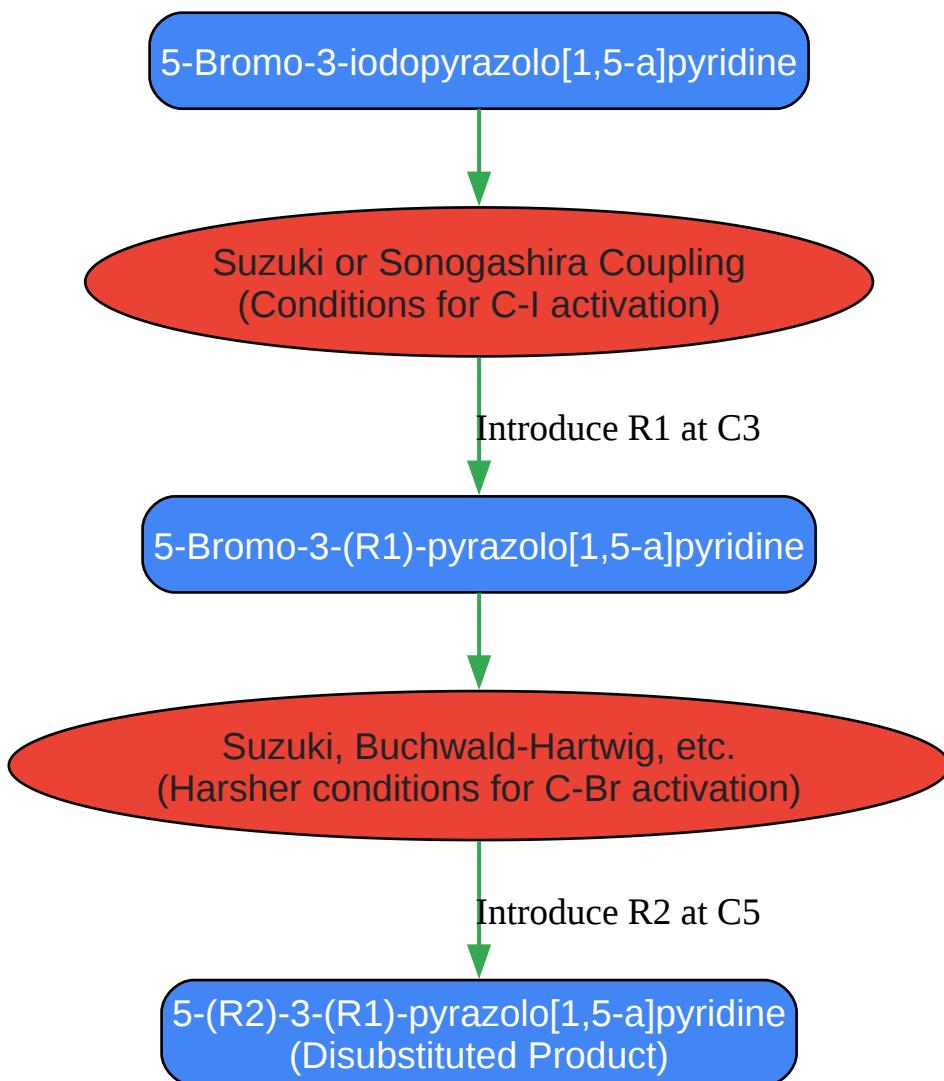
## Synthetic Strategy: A Plausible Approach

While **5-Bromo-3-iodopyrazolo[1,5-a]pyridine** is commercially available from specialized suppliers, understanding its synthesis is crucial for process development and cost analysis. A logical synthetic approach would involve the initial formation of the pyrazolo[1,5-a]pyridine core, followed by sequential halogenation.

## Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the halogen atoms, suggesting a step-wise introduction onto a parent pyrazolo[1,5-a]pyridine ring system. The C3-iodo group is typically introduced via electrophilic iodination, while the C5-bromo group can be installed similarly.





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